![molecular formula C28H52N2O6 B14728143 Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate CAS No. 5462-58-8](/img/structure/B14728143.png)
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate: is a chemical compound with the molecular formula C28H52N2O6. It is known for its unique structure, which includes two dibutylamino groups and a hexanedioate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate typically involves the esterification of hexanedioic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dibutylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or esters.
Scientific Research Applications
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Bis[1-(dimethylamino)-1-oxopropan-2-yl] hexanedioate
- Bis[1-(diethylamino)-1-oxopropan-2-yl] hexanedioate
- Bis[1-(dipropylamino)-1-oxopropan-2-yl] hexanedioate
Uniqueness
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate is unique due to its specific dibutylamino groups, which confer distinct chemical properties and reactivity compared to its dimethyl, diethyl, and dipropyl analogs. These differences can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
5462-58-8 |
|---|---|
Molecular Formula |
C28H52N2O6 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate |
InChI |
InChI=1S/C28H52N2O6/c1-7-11-19-29(20-12-8-2)27(33)23(5)35-25(31)17-15-16-18-26(32)36-24(6)28(34)30(21-13-9-3)22-14-10-4/h23-24H,7-22H2,1-6H3 |
InChI Key |
OUZPZDXEWWORGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


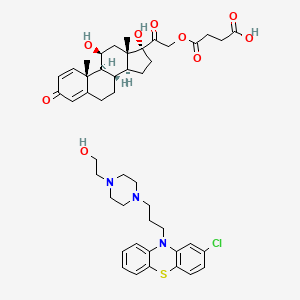
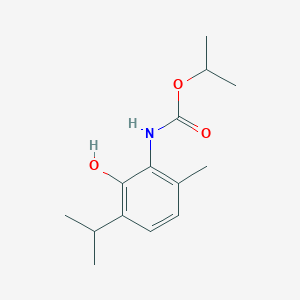


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
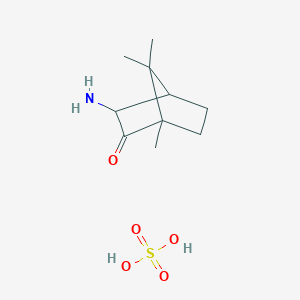
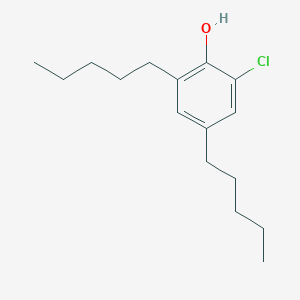
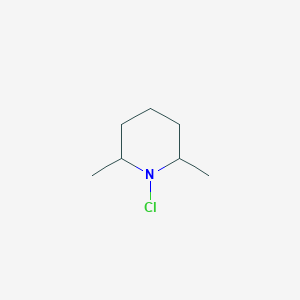
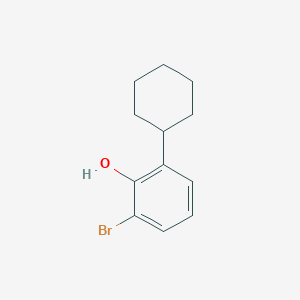
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)

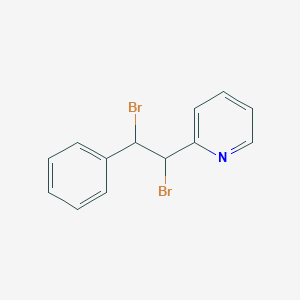

![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
